molecular formula C16H18BrN3 B15235366 2-(1-Benzylpiperidin-3-YL)-6-bromopyrazine

2-(1-Benzylpiperidin-3-YL)-6-bromopyrazine

Cat. No.: B15235366
M. Wt: 332.24 g/mol
InChI Key: LSZUQKGKHHZMLY-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-YL)-6-bromopyrazine is a compound that features a piperidine ring substituted with a benzyl group and a bromopyrazine moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-YL)-6-bromopyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(1-Benzylpiperidin-3-YL)-6-bromopyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-YL)-6-bromopyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-3-YL)-6-bromopyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18BrN3

Molecular Weight

332.24 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)-6-bromopyrazine

InChI

InChI=1S/C16H18BrN3/c17-16-10-18-9-15(19-16)14-7-4-8-20(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,14H,4,7-8,11-12H2

InChI Key

LSZUQKGKHHZMLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C3=CN=CC(=N3)Br

Origin of Product

United States

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